3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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Overview
Description
3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is an organic compound that features a chlorophenyl group and an isoindoline moiety
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the structural features that can interact with biological macromolecules.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of the chlorophenyl and isoindoline groups.
Industry
In industry, this compound might find applications in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Formation of the Propanoic Acid Moiety: This can be done through a series of reactions including alkylation and subsequent oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoindoline ring, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield isoindoline-1,3-dione derivatives, while reduction could produce isoindoline-1-ol derivatives.
Mechanism of Action
The mechanism of action for compounds like 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The chlorophenyl group could enhance binding affinity through hydrophobic interactions, while the isoindoline moiety might participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Similar structure with an additional carbon in the side chain.
3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Similar structure with a shorter side chain.
3-(2-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-8-4-3-7-13(14)15(9-16(20)21)19-10-11-5-1-2-6-12(11)17(19)22/h1-8,15H,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQHEZREKZAMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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